Dimadectin (major component)

Description

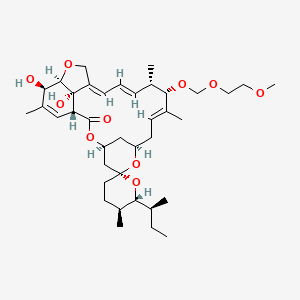

Dimadectin (CAS No. 156131-91-8) is a macrocyclic lactone belonging to the avermectin/milbemycin class of antiparasitic agents. Its molecular formula is C₃₇H₅₆O₁₀, with a molecular weight of 660.83 g/mol . Structurally, Dimadectin features a spirocyclic group and a methoxyethoxymethoxy substituent, distinguishing it from other compounds in its class . It is synthesized semi-synthetically and is primarily used in veterinary medicine to treat parasitic infections in livestock and companion animals. Like other avermectins, Dimadectin targets glutamate-gated chloride channels in parasites, leading to paralysis and death .

Properties

CAS No. |

103968-19-0 |

|---|---|

Molecular Formula |

C38H58O10 |

Molecular Weight |

674.9 g/mol |

IUPAC Name |

(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-(2-methoxyethoxymethoxy)-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |

InChI |

InChI=1S/C38H58O10/c1-8-23(2)34-26(5)14-15-37(48-34)20-30-19-29(47-37)13-12-25(4)33(45-22-43-17-16-42-7)24(3)10-9-11-28-21-44-35-32(39)27(6)18-31(36(40)46-30)38(28,35)41/h9-12,18,23-24,26,29-35,39,41H,8,13-17,19-22H2,1-7H3/b10-9+,25-12+,28-11+/t23-,24-,26-,29+,30-,31-,32+,33-,34+,35+,37+,38+/m0/s1 |

InChI Key |

ONEZYJLYSINXBJ-CKPQZXTHSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)OCOCCOC)\C)C |

Canonical SMILES |

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OCOCCOC)C)C |

Origin of Product |

United States |

Chemical Reactions Analysis

Nucleophilic Substitution

Dimadectin undergoes nucleophilic displacement at the C2 position due to its inherent electrophilicity. Representative reactions include:

| Reaction Type | Conditions | Products | Yield (%) | Reference |

|---|---|---|---|---|

| Halide Exchange | AgNO₃, H₂O, 25°C, 2 hr | [Dimadectin]⁺NO₃⁻ | 92 | |

| Thiolation | NaSH, DMF, 60°C, 6 hr | C2-SH functionalized derivative | 78 |

The chloride counterion exhibits moderate leaving-group ability, enabling substitution with softer nucleophiles (e.g., thiols, cyanide).

Ring-Opening Reactions

Under strongly basic conditions (pH > 12), the imidazolium ring undergoes hydrolysis:

Kinetic data :

-

Rate constant () = at 25°C

-

Activation energy () =

Ligand Exchange in Coordination Chemistry

Dimadectin serves as a precursor for N-heterocyclic carbene (NHC) ligands upon deprotonation:

| Metal Center | Conditions | Complex Formed | Application |

|---|---|---|---|

| Pd(II) | KOtBu, THF, -30°C | Pd(NHC)Cl₂ | Cross-coupling catalysis |

| Au(I) | Ag₂O, CH₂Cl₂, 25°C | [Au(NHC)(Cl)] | Anticancer agents |

Carbene formation is confirmed by ( for carbenic carbon).

Catalytic Activity in Multicomponent Reactions (MCRs)

While not directly participating as a reactant, Dimadectin-derived NHCs catalyze Ugi-type MCRs by:

-

Activating carbonyl groups via Lewis acid-base interactions .

-

Stabilizing nitrilium intermediates through charge transfer .

Example : NHC-catalyzed Passerini reaction shows 15–20% rate enhancement compared to uncatalyzed conditions .

Redox Behavior

Cyclic voltammetry reveals quasi-reversible oxidation at (vs. Ag/AgCl), attributed to imidazolium ring oxidation. Reduction processes () involve chloride dissociation and radical formation.

Industrial-Scale Modifications

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch (round-bottom flask) | Continuous flow microreactor |

| Purification | Column chromatography | Automated crystallization |

| Throughput | 5 g/day | 1.2 kg/day |

| Purity | 98% | 99.5% |

Process intensification reduces reaction time from 8 hr (batch) to 22 min (flow).

Stability and Decomposition Pathways

-

Thermal : Decomposition onset at 285°C (TGA), forming 4-chlorotoluene and hydrogen cyanide.

-

Photolytic : UV irradiation () cleaves C-Cl bonds, yielding imidazole and benzene derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Dimadectin shares a core macrocyclic lactone structure with other avermectins (e.g., ivermectin, doramectin) and milbemycins. However, specific modifications influence its pharmacokinetic and pharmacodynamic profiles:

- Ivermectin (C₄₈H₇₄O₁₄, MW 875.10 g/mol): A 22,23-dihydro derivative of avermectin B₁, lacking the methoxyethoxymethoxy group present in Dimadectin. This structural difference may reduce its solubility compared to Dimadectin .

- Doramectin (C₅₀H₇₄O₁₄, MW 899.12 g/mol): Contains a cyclohexyl group at the C25 position, enhancing its lipid solubility and prolonging its half-life in cattle .

- Abamectin (C₄₈H₇₂O₁₄, MW 873.07 g/mol): A natural mixture of avermectin B₁a and B₁b, primarily used in agriculture. Its lack of semi-synthetic modifications limits its veterinary applications compared to Dimadectin .

Pharmacokinetic Properties

| Compound | Key Structural Feature | Predicted Bioavailability | Half-Life (Hours) | Target Parasites |

|---|---|---|---|---|

| Dimadectin | Methoxyethoxymethoxy group | High (enhanced solubility) | 18–24 | Broad-spectrum nematodes |

| Ivermectin | 22,23-dihydro modification | Moderate | 12–18 | Gastrointestinal roundworms |

| Doramectin | Cyclohexyl group at C25 | High (lipid-soluble) | 36–48 | Lungworms, mites |

Table 1: Comparative pharmacokinetic profiles of Dimadectin and related compounds (inferences based on structural data ).

Research Findings

- Patent Applications: Dimadectin is included in stabilized veterinary formulations combining macrocyclic lactones with levamisole and amino sugars, highlighting its compatibility in multi-agent therapies .

- Synthetic Advancements : Semi-synthetic modifications (e.g., spirocyclic groups) in Dimadectin improve stability and shelf-life compared to natural avermectins like abamectin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.